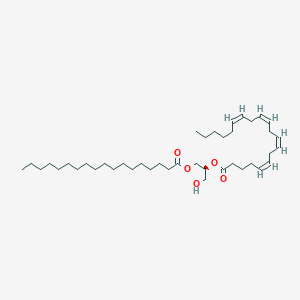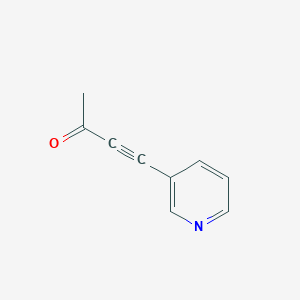
4-(Pyridin-3-yl)but-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-3-yl)but-3-yn-2-one, also known as P3B, is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound that contains both a pyridine ring and an alkyne group. P3B has been found to have a variety of potential applications in the fields of medicinal chemistry, biochemistry, and molecular biology. In
Mécanisme D'action
The mechanism of action of 4-(Pyridin-3-yl)but-3-yn-2-one is complex and involves several different pathways. It has been found to inhibit the activity of several enzymes, including histone deacetylases and proteasomes. It also interacts with specific proteins, such as STAT3 and NF-kB, which are involved in cell signaling and gene expression. These interactions lead to changes in cellular processes, including cell cycle progression, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which can help prevent the spread of tumors. This compound has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Pyridin-3-yl)but-3-yn-2-one is its versatility in scientific research. It can be used in a variety of assays and experiments, including cell culture, animal models, and biochemical assays. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of this compound is its potential toxicity. It has been found to have cytotoxic effects on some cell types, which can limit its use in certain experiments. Additionally, this compound has not yet been extensively studied in vivo, and more research is needed to fully understand its effects in living organisms.
Orientations Futures
There are several future directions for research on 4-(Pyridin-3-yl)but-3-yn-2-one. One area of interest is in the development of new cancer therapies that target specific enzymes and proteins. This compound may also have potential applications in the treatment of inflammatory and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-(Pyridin-3-yl)but-3-yn-2-one involves the reaction of 3-bromopyridine with propargyl alcohol, followed by oxidation with potassium permanganate. The resulting product is then treated with sodium hydroxide to yield this compound. This synthesis method has been optimized and can be performed on a large scale with high yield and purity.
Applications De Recherche Scientifique
4-(Pyridin-3-yl)but-3-yn-2-one has been found to have potential applications in several areas of scientific research. One of the most promising areas is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell division and proliferation. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
114880-30-7 |
|---|---|
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
4-pyridin-3-ylbut-3-yn-2-one |
InChI |
InChI=1S/C9H7NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,1H3 |
Clé InChI |
WAKHZSNXAAJAOP-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CC1=CN=CC=C1 |
SMILES canonique |
CC(=O)C#CC1=CN=CC=C1 |
Synonymes |
3-Butyn-2-one,4-(3-pyridinyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





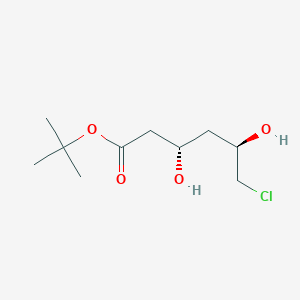

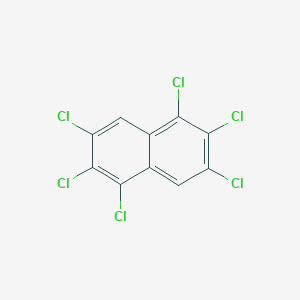


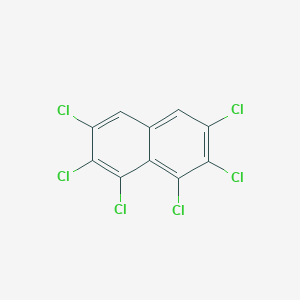
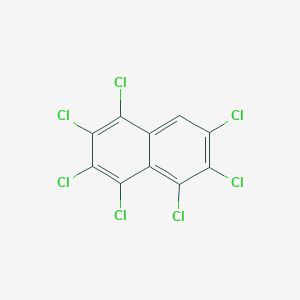

![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)


